Product packaging for 2-(Trifluoromethyl)pyrido[2,3-b]pyrazine(Cat. No.:CAS No. 115652-65-8)

2-(Trifluoromethyl)pyrido[2,3-b]pyrazine

Cat. No.: B051264
CAS No.: 115652-65-8
M. Wt: 199.13 g/mol
InChI Key: WJVCUGNSRAKHQG-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)pyrido[2,3-b]pyrazine is a high-value, nitrogen-rich heterocyclic compound that serves as a key building block in medicinal chemistry and materials science. Its molecular structure, featuring a fused pyrido-pyrazine core and a metabolically stable trifluoromethyl group, makes it a versatile scaffold for developing novel therapeutic agents and functional materials. Key Research Applications: Pharmaceutical Intermediates: This compound is a crucial precursor in synthesizing complex trifluoromethylated heterocycles . The core pyrido[2,3-b]pyrazine structure is a privileged scaffold in drug discovery, with derivatives exhibiting potential as inhibitors of protein kinases and other therapeutically relevant targets . The presence of the strong electron-withdrawing trifluoromethyl group can significantly influence a molecule's binding affinity, metabolic stability, and membrane permeability. Opto-Electronic Materials: The pyrido[2,3-b]pyrazine core is an excellent electron-accepting unit, stronger than the commonly used quinoxaline due to the additional nitrogen atom . Researchers utilize this compound to synthesize donor-acceptor (D-A) type π-conjugated systems for high-technology applications, including organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and organic field-effect transistors (OFETs) . Chemical Synthesis: The compound serves as a sophisticated starting material for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura reaction, and nucleophilic aromatic substitution, allowing for the creation of diverse chemical libraries for high-throughput screening . Handling: For Research Use Only. Not for diagnostic or therapeutic use. This product is intended for use by qualified researchers and professionals in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4F3N3 B051264 2-(Trifluoromethyl)pyrido[2,3-b]pyrazine CAS No. 115652-65-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

115652-65-8

Molecular Formula

C8H4F3N3

Molecular Weight

199.13 g/mol

IUPAC Name

2-(trifluoromethyl)pyrido[2,3-b]pyrazine

InChI

InChI=1S/C8H4F3N3/c9-8(10,11)6-4-13-7-5(14-6)2-1-3-12-7/h1-4H

InChI Key

WJVCUGNSRAKHQG-UHFFFAOYSA-N

SMILES

C1=CC2=NC(=CN=C2N=C1)C(F)(F)F

Canonical SMILES

C1=CC2=NC(=CN=C2N=C1)C(F)(F)F

Synonyms

Pyrido[2,3-b]pyrazine, 2-(trifluoromethyl)- (9CI)

Origin of Product

United States

Advanced Spectroscopic Characterization of 2 Trifluoromethyl Pyrido 2,3 B Pyrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(Trifluoromethyl)pyrido[2,3-b]pyrazine, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional experiments, offers a complete picture of the atomic connectivity and environment.

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in a molecule. The aromatic region of the this compound core is expected to display signals for four distinct protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing nature of the nitrogen atoms in the fused ring system and the trifluoromethyl group.

Typically, protons on pyridopyrazine systems appear in the downfield region of the spectrum, often between δ 7.5 and 9.5 ppm. The precise assignment of these signals relies on their multiplicity (splitting patterns), which arises from spin-spin coupling with adjacent protons. For instance, analysis of related pyridoxine (B80251) derivatives has been successfully achieved using 1D and 2D NMR experiments to assign proton signals based on their multiplicities and correlations. kpfu.ru Computational methods can also complement experimental data in assigning proton and carbon chemical shifts in complex heterocyclic systems like substituted 5H-pyrido[3,2-a]phenoxazin-5-ones. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-38.8 - 9.2Singlet (s)N/A
H-68.5 - 8.9Doublet (d)~8.0
H-77.8 - 8.2Doublet of doublets (dd)~8.0, ~4.5
H-89.0 - 9.4Doublet (d)~4.5

Note: The predicted values are based on the analysis of similar heterocyclic systems and the known electronic effects of the substituents.

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. For this compound, nine distinct carbon signals are anticipated: eight from the fused heterocyclic rings and one from the trifluoromethyl group. The chemical shifts of the ring carbons are influenced by the adjacent nitrogen atoms, which cause a downfield shift.

A key feature in the ¹³C NMR spectrum is the signal for the trifluoromethyl carbon (-CF₃). This carbon typically appears as a quartet due to the strong one-bond coupling (¹JC-F) with the three fluorine atoms. The chemical shift for the CF₃ carbon is expected in the range of δ 120-130 ppm. The characterization of other pyrido[2,3-b]pyrazine (B189457) derivatives has routinely utilized ¹³C NMR to confirm their chemical structures. nih.govrsc.orgresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)Notes
C-2145 - 155Attached to CF₃ group, may show quartet splitting (²JC-F)
C-3130 - 140
C-4a150 - 160
C-6125 - 135
C-7135 - 145
C-8150 - 160
C-8a140 - 150
C-9a140 - 150
-CF₃120 - 130Quartet splitting due to ¹JC-F coupling

Note: The predicted values are based on the analysis of similar heterocyclic systems and known substituent effects.

¹⁹F NMR is a highly sensitive and specific technique for detecting fluorine-containing functional groups. thermofisher.com It is particularly crucial for confirming the presence and electronic environment of the trifluoromethyl group in the target molecule. The ¹⁹F NMR spectrum is expected to show a single resonance, a singlet, for the three equivalent fluorine atoms of the -CF₃ group.

The chemical shift of the trifluoromethyl group is highly sensitive to its position on the aromatic ring. For a -CF₃ group attached to a pyridine-like ring, the chemical shift is typically observed in the range of δ -60 to -70 ppm (relative to CFCl₃). spectrabase.comnih.gov This distinct signal provides unambiguous evidence for the successful incorporation of the trifluoromethyl moiety. The large chemical shift range in ¹⁹F NMR helps to easily resolve signals from different fluorine-containing groups. thermofisher.com

While 1D NMR provides fundamental data, 2D NMR experiments are often necessary for the complete and unambiguous assignment of all signals in a complex molecule like this compound.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the mapping of proton connectivity within the pyridine (B92270) portion of the fused ring. kpfu.ru

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, enabling the definitive assignment of carbon signals that are bonded to hydrogen.

These 2D techniques, when used in combination, provide a robust and detailed map of the molecular structure, leaving no ambiguity in the assignment of the ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is a rapid and effective method for identifying the functional groups present in a compound. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. nih.govrsc.orgresearchgate.net

Key expected vibrational modes include:

Aromatic C-H Stretching: Weak to medium bands typically appear above 3000 cm⁻¹.

C=C and C=N Stretching: A series of medium to strong bands in the 1650-1400 cm⁻¹ region are characteristic of the aromatic pyrido[2,3-b]pyrazine core. The vibrational spectra of pyrazine (B50134) and its isomers show characteristic absorptions in this region corresponding to ring stretching modes. core.ac.uk

C-F Stretching: The trifluoromethyl group gives rise to very strong and characteristic absorption bands, typically in the 1350-1100 cm⁻¹ range, which are due to symmetric and asymmetric C-F stretching vibrations. These are often the most intense peaks in the spectrum.

C-H Bending (Out-of-Plane): Bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the aromatic ring.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3100 - 3000MediumAromatic C-H Stretch
1650 - 1400Medium - StrongAromatic C=C and C=N Ring Stretch
1350 - 1100Very StrongC-F Stretch (from -CF₃ group)
900 - 675Medium - StrongAromatic C-H Out-of-Plane Bend

Note: These are general ranges and the exact peak positions can vary.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, HRMS provides the definitive confirmation of its molecular formula, C₈H₄F₃N₃.

The calculated exact mass for the neutral molecule [M] is 199.03573 Da. nih.gov In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as the protonated molecular ion [M+H]⁺. The experimentally measured mass-to-charge ratio (m/z) for this ion would be compared to the calculated value. A match within a very small tolerance (typically < 5 ppm) confirms the elemental composition and corroborates the structural data obtained from NMR and IR spectroscopy.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing fundamental insight into their elemental composition. This method is crucial for verifying the empirical formula of a synthesized molecule by comparing the experimentally determined percentages of its constituent elements with the theoretically calculated values. For this compound and its derivatives, elemental analysis serves as a definitive confirmation of their successful synthesis and purity.

The analysis typically involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products, primarily carbon dioxide, water, and nitrogen gas, are meticulously measured. From these measurements, the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the original molecule is determined. The data obtained are then juxtaposed with the calculated elemental composition derived from the compound's molecular formula. A strong correlation between the found and calculated values, generally within a ±0.4% margin, provides robust evidence for the compound's assigned structure and purity.

For the parent compound, this compound, the theoretical elemental composition has been calculated based on its molecular formula, C₈H₄F₃N₃. These theoretical values serve as a benchmark for the experimental analysis of the compound and its derivatives.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolPercentage (%)
CarbonC48.25
HydrogenH2.03
NitrogenN21.10
FluorineF28.62

In the broader research context, elemental analysis has been consistently employed to validate the structures of various derivatives of trifluoromethyl-substituted heterocyclic compounds. The following table presents a compilation of research findings for derivatives that share structural similarities or belong to related classes of compounds, illustrating the application and importance of this analytical technique.

Table 2: Elemental Analysis Data for Selected Trifluoromethylated Heterocyclic Derivatives

CompoundMolecular FormulaAnalysisCalculated (%)Found (%)
2-Ethyl-5-(trifluoromethoxy)pyrazineC₇H₇F₃N₂OC43.7643.62
H3.673.53
N14.5814.49
2-Butyl-5-(trifluoromethoxy)pyrazineC₉H₁₁F₃N₂OC49.0949.02
H5.045.03
N12.7212.79
2-Vinyl-5-(trifluoromethoxy)pyrazineC₇H₅F₃N₂OC44.2244.29
H2.652.60
N14.7314.69
8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazineC₁₉H₁₂IN₃C55.7755.91
H2.963.06
N10.2710.03

The close agreement between the calculated and found percentages for the compounds listed in Table 2 underscores the reliability of the synthetic routes and purification methods employed in their preparation. This verification is a critical step before proceeding with more advanced spectroscopic and physical characterization.

Computational Chemistry and Theoretical Studies on 2 Trifluoromethyl Pyrido 2,3 B Pyrazine Analogues

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a principal method for the quantum mechanical investigation of molecular systems. For derivatives of the pyrido[2,3-b]pyrazine (B189457) core, DFT calculations, often utilizing the B3LYP functional with a 6-31G(d,p) basis set, have been successfully employed to determine a range of molecular properties. rsc.org These calculations provide a theoretical framework for understanding the molecule's geometry, stability, and electronic behavior.

The first step in computational analysis is typically the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For pyrido[2,3-b]pyrazine derivatives, DFT calculations are used to determine bond lengths, bond angles, and dihedral angles of the ground state structure. rsc.org This process is crucial as the geometry of a molecule dictates many of its physical and chemical properties. Conformational analysis, a systematic study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is also performed to identify the most stable conformers. For the relatively rigid pyrido[2,3-b]pyrazine ring system, this analysis confirms the planarity of the fused rings and determines the preferred orientation of substituents, such as the trifluoromethyl group.

Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Theoretical vibrational analysis for novel synthesized pyrido[2,3-b]pyrazine based heterocyclic compounds has been accomplished at the B3LYP/6-31G (d,p) level. nih.gov The calculated vibrational modes can be correlated with experimental spectroscopic data, aiding in the assignment of characteristic peaks. For example, the stretching frequencies of C-H, C-N, and C=C bonds within the pyrido[2,3-b]pyrazine skeleton can be predicted and compared with experimental FT-IR spectra to validate the computational model. rsc.org

The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (Egap), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. rsc.org

For a series of substituted pyrido[2,3-b]pyrazine derivatives, DFT calculations have been used to determine their HOMO-LUMO energies and energy gaps. nih.gov For instance, in a study of four such derivatives, the calculated energy gaps ranged from 3.444 eV to 3.867 eV. rsc.org A smaller energy gap generally implies higher reactivity and a greater potential for charge transfer within the molecule. bendola.com The introduction of a strong electron-withdrawing group like trifluoromethyl is expected to lower both the HOMO and LUMO energy levels, potentially affecting the energy gap and, consequently, the electronic and optical properties of the molecule.

Calculated Frontier Molecular Orbital Energies and Energy Gaps for Pyrido[2,3-b]pyrazine Analogues rsc.org
CompoundEHOMO (eV)ELUMO (eV)Egap (eV)
Compound 4-5.991-2.1243.867
Compound 5-6.112-2.3113.801
Compound 6-6.133-2.4333.700
Compound 7-5.611-2.1673.444

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. For heterocyclic systems like pyrido[2,3-b]pyrazine, the MESP map would likely show negative potential around the nitrogen atoms due to their lone pairs of electrons, making them potential sites for protonation and coordination to metal ions. The trifluoromethyl group, being strongly electron-withdrawing, would create a region of positive potential around the carbon atom to which it is attached.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy associated with these interactions. For substituted pyrido[2,3-b]pyrazine derivatives, NBO analysis can reveal the nature of the intramolecular charge transfer and the extent of electron delocalization within the π-system. nih.gov This analysis can also shed light on the hyperconjugative effects of substituents, such as the trifluoromethyl group, on the stability and electronic properties of the ring system. In a study of pyrido[2,3-b]pyrazine derivatives, NBO analysis was performed to understand the intramolecular interactions. rsc.org

Transition Density Matrix (TDM) and Density of States (DOS) analyses are computational tools used to understand the nature of electronic transitions and the distribution of molecular orbitals, respectively. TDM analysis helps in visualizing the charge redistribution that occurs during an electronic excitation, providing insights into the character of the excited state (e.g., local excitation vs. charge-transfer). DOS analysis, on the other hand, provides a graphical representation of the number of molecular orbitals at each energy level. For novel pyrido[2,3-b]pyrazine based heterocyclic compounds, TDM and DOS analyses were carried out at the B3LYP/6-31G (d,p) level of theory to understand their electronic properties. nih.gov These analyses can be correlated with the electronic absorption spectra of the molecules, helping to assign the observed absorption bands to specific electronic transitions.

Global Reactivity Parameters (GRPs) Derivation and Interpretation

Global reactivity parameters (GRPs) are crucial in understanding the chemical reactivity and stability of molecules. These parameters are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), often calculated using Density Functional Theory (DFT).

In a study on novel pyrido[2,3-b]pyrazine based heterocyclic compounds, DFT computations were performed at the B3LYP/6-31G(d,p) level of theory to determine their spectroscopic and electronic properties. nih.gov The GRPs were found to be correlated with the energy gap (Egap) between the HOMO and LUMO. nih.govrsc.org For instance, a compound with a lower Egap of 3.444 eV exhibited a smaller hardness value (1.722 eV) and a greater softness value (0.290 eV−1). nih.govrsc.org

The following table summarizes key global reactivity parameters:

ParameterFormulaInterpretation
Energy Gap (Egap) ELUMO - EHOMOIndicates chemical reactivity; a smaller gap suggests higher reactivity.
Hardness (η) (ELUMO - EHOMO)/2Measures resistance to change in electron distribution.
Softness (S) 1/(2η)The reciprocal of hardness; indicates a higher tendency to react.
Chemical Potential (µ) (EHOMO + ELUMO)/2Describes the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω) µ2/(2η)Measures the propensity of a species to accept electrons.

These parameters are instrumental in predicting the reactivity of 2-(Trifluoromethyl)pyrido[2,3-b]pyrazine analogues, with a smaller energy gap generally signifying greater chemical reactivity and bioactivity. researchgate.net

Molecular Docking Studies with Protein Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed to understand the interactions between small molecules, such as this compound analogues, and their protein targets.

Studies on various pyrido[2,3-b]pyrazine derivatives have demonstrated their potential to bind to a range of protein targets. For example, certain derivatives have been shown to bind strongly with the KRAS protein, forming multiple hydrogen bonds with key amino acid residues. ikm.org.my In one study, a compound formed seven strong hydrogen bonds with Gly13, Val29, Asn116, Asp119, Ser145, and Ala146, with a binding energy of -8.0 kcal/mol. ikm.org.my Another analogue formed four hydrogen bonds with Asn116, Lys117, Asp119, and Ser145, showing a binding energy of -8.2 kcal/mol. ikm.org.my

The pyrazine (B50134) core is recognized for its ability to engage in various binding interactions, including hydrogen bonds with the pyrazine nitrogen atom acting as an acceptor. researchgate.netnih.gov Molecular docking studies have revealed strong binding of pyrazine-based compounds to targets such as thymidylate synthase and Akt-3 protein kinase. researchgate.net

The following table provides examples of protein targets and the observed interactions with pyrido[2,3-b]pyrazine derivatives:

Protein TargetInteracting ResiduesBinding Energy (kcal/mol)
KRAS ProteinGly13, Val29, Asn116, Asp119, Ser145, Ala146-8.0
KRAS ProteinAsn116, Lys117, Asp119, Ser145-8.2
DprE1 EnzymeNot specified-9.0

These docking studies are crucial in identifying potential therapeutic targets and in the rational design of more potent and selective inhibitors based on the this compound scaffold.

Molecular Dynamics Simulations for Complex Stability Assessment

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the physical movements of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations are used to assess the stability of ligand-protein complexes predicted by molecular docking and to provide insights into the dynamic nature of their interactions. nih.gov

For pyrazine-based compounds, MD simulations have been used to confirm the stability of their binding to protein targets. For instance, simulations of a pyrazine-oxadiazole hybrid bound to the DprE1 enzyme revealed superior structural stability and compactness, with consistent binding interactions. researchgate.net Similarly, MD simulations have been employed to study the interaction between different substituted pyrazines and human serum albumin (HSA), demonstrating that the binding of these compounds can enhance the stability of the protein. semanticscholar.org

The general protocol for MD simulations of protein-drug complexes involves preparing and running simulations to investigate the interactions of small-molecule therapeutics with their biological targets. nih.gov These simulations provide a detailed, atomic-level understanding of the stability of the complex, the role of specific amino acid residues in binding, and the influence of solvent molecules. This information is invaluable for validating docking results and for the further optimization of lead compounds.

Applications in Materials Science and Optoelectronics

Development of Pyrido[2,3-b]pyrazine-Based Fluorescent Materials

Derivatives of pyrido[2,3-b]pyrazine (B189457) are extensively explored for their fluorescent properties, which are crucial for applications in sensing, imaging, and lighting technologies. The strong electron-accepting capability of the pyrido[2,3-b]pyrazine core is a key feature in designing these materials. nih.gov

The photophysical behavior of these materials is largely governed by Intramolecular Charge Transfer (ICT). In a typical donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) structure, photoexcitation promotes an electron from the highest occupied molecular orbital (HOMO), primarily located on the electron-donating moiety, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-accepting pyrido[2,3-b]pyrazine core. rsc.orgresearchgate.net This charge redistribution results in a large change in dipole moment between the ground and excited states, a hallmark of ICT.

This ICT transition is experimentally observed as a distinct, long-wavelength absorption band in the UV-visible spectrum. nih.govrsc.org The energy of this transition, and consequently the color of the material, is highly sensitive to the electronic nature of the donor group and the polarity of the surrounding solvent. researchgate.net For instance, D-A-D molecules based on a pyrido[2,3-b]pyrazine acceptor exhibit ICT absorption bands in the range of 412–485 nm. nih.govrsc.org The emission spectra, resulting from the relaxation of this ICT state, are typically broad and unstructured, showing a significant red-shift in more polar solvents (a phenomenon known as positive solvatochromism). rsc.orgbohrium.com This tunability is a direct consequence of the stabilization of the polar excited state by the solvent molecules.

Compound ArchitectureAbsorption (ICT, nm)Emission (nm)Key Feature
D-A-D Pyrido[2,3-b]pyrazine412 - 485486 - 624Tunable emission via donor modification. nih.govrsc.org
D-A Pyridopyrazino[2,3-b]indoleVariesBlue-GreenExhibits ICT and AIE properties. ias.ac.in
D-A-D 2,3-di(pyridin-2-yl)pyrido[2,3-b]pyrazine394 - 449477 - 582Blue-orange emission with positive solvatochromism. bohrium.com

This table presents data for various pyrido[2,3-b]pyrazine derivatives to illustrate the principles of ICT and tunable emission.

While many planar fluorescent molecules suffer from aggregation-caused quenching (ACQ) in the solid state, which limits their practical use, many pyrido[2,3-b]pyrazine derivatives exhibit the opposite effect: Aggregation-Induced Emission (AIE). nih.govrsc.org This phenomenon arises from the twisted or non-planar molecular structures common in these D-A systems. In dilute solutions, the molecules can undergo intramolecular rotations and vibrations, which provide non-radiative pathways for the excited state to decay, resulting in weak fluorescence. nih.gov

However, in the aggregated state or in a solid film, these intramolecular motions are physically restricted. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay channels, forcing the excited state to decay radiatively and leading to a significant enhancement of fluorescence intensity. nih.gov The AIE characteristics of these compounds make them highly suitable for solid-state applications like OLEDs. rsc.orgrsc.org The formation of emissive nanoaggregates has been observed in solvent mixtures, such as THF/water, confirming the AIE nature of these materials. rsc.orgias.ac.in

A significant advantage of the pyrido[2,3-b]pyrazine framework is the ability to systematically tune its emission color across the entire visible spectrum. By strategically selecting and modifying the electron-donating groups attached to the acceptor core, researchers can precisely control the energy of the ICT state. nih.govrsc.org

For example, by coupling the pyrido[2,3-b]pyrazine acceptor with various diarylamine or heterocyclic amine donors, a broad range of emission colors from blue to red (486 nm to 624 nm) has been achieved in both solution and solid states. nih.govrsc.org Similarly, derivatives of 2,3-di(pyridin-2-yl)pyrido[2,3-b]pyrazine have been shown to produce emissions in the blue-orange region (477 nm to 582 nm). bohrium.com This high degree of tunability allows for the creation of full-color fluorescent systems, which are essential for the development of advanced display technologies and multiplexed sensing applications. nih.gov

Utilization in Organic Light-Emitting Diodes (OLEDs)

The versatile electronic and photophysical properties of pyrido[2,3-b]pyrazine derivatives make them prime candidates for use in various layers of Organic Light-Emitting Diodes (OLEDs).

One of the most promising applications of pyrido[2,3-b]pyrazine derivatives is in third-generation OLEDs that utilize Thermally Activated Delayed Fluorescence (TADF) emitters. TADF materials can harvest both singlet (25%) and triplet (75%) excitons generated during electrical excitation, enabling theoretical internal quantum efficiencies of up to 100%. researchgate.netchemrxiv.org

The key to TADF is a molecular design that results in a very small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states. nih.gov The twisted D-A structure of many pyrido[2,3-b]pyrazine systems facilitates this by ensuring spatial separation of the HOMO and LUMO, which minimizes the exchange energy responsible for the S1-T1 splitting. nih.govchemrxiv.org This small energy gap allows triplet excitons to be converted back to singlet excitons via a thermally activated process called reverse intersystem crossing (rISC), which then contributes to light emission. nih.govresearchgate.net

A family of TADF emitters based on a donor-acceptor dyad of dihydrophenazasiline (donor) and pyrido[2,3-b]pyrazine (acceptor) has been developed, with corresponding OLEDs achieving a moderate external quantum efficiency (EQE) of up to 9%. researchgate.netosaka-u.ac.jp Other pyrazine-based TADF emitters have also shown significant promise, with red-emitting devices reaching EQEs as high as 12.0%. mdpi.com

Emitter SystemHost MatrixMax. EQE (%)Emission ColorReference
Dihydrophenazasiline-Pyrido[2,3-b]pyrazineCBP9Not Specified researchgate.netosaka-u.ac.jp
Dibenzonitrile-Dipyrido[3,2-a:2′,3′-c]phenazineNot Specified12.0Red (619 nm) mdpi.com
2-cyanopyrazine/carbazole derivativeNot Specified7.6Blue nih.gov

This table summarizes the performance of selected OLEDs using pyrazine-based TADF emitters.

The inherent electron-deficient character of the pyrido[2,3-b]pyrazine ring system makes it suitable for use as an electron-transporting (n-type) material in OLEDs. nih.govias.ac.in Efficient OLED operation relies on a balanced injection and transport of holes and electrons to the emissive layer. jmaterenvironsci.com Many organic materials naturally exhibit better hole-transporting (p-type) properties, creating a need for robust n-type materials to improve device efficiency and lower operating voltages. jmaterenvironsci.com

The pyrido[2,3-b]pyrazine core, with its multiple electronegative nitrogen atoms, possesses a low-lying LUMO energy level. nih.gov This facilitates the injection of electrons from the cathode and their subsequent transport to the recombination zone. By modifying substituents on the core, the LUMO level can be tuned to match the energy levels of adjacent layers, optimizing device performance. ias.ac.in Some D-A-D systems based on this core have been described as ambipolar materials, meaning they can transport both electrons and holes, which is beneficial for simplifying device architecture and enhancing power efficiency. nih.gov

Nonlinear Optical (NLO) Properties and Potential Technological Applications

Research into the nonlinear optical (NLO) properties of organic molecules has identified pyrido[2,3-b]pyrazine derivatives as a promising class of materials for optoelectronic applications. nih.govrsc.org Theoretical studies, utilizing density functional theory (DFT) computations, have been conducted to elucidate the electronic and NLO characteristics of these compounds. nih.govrsc.org

The NLO response of a molecule is fundamentally related to its electronic structure, including properties such as the dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ, respectively). nih.govrsc.org A significant NLO response is often associated with a small energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), facilitating intramolecular charge transfer. nih.govrsc.org

In a study of several pyrido[2,3-b]pyrazine derivatives, DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to determine their NLO properties. nih.govrsc.org One particular derivative in the series demonstrated a noteworthy NLO response, characterized by a low energy gap (Egap) of 3.444 eV. nih.govrsc.org This compound exhibited the highest values for average polarizability (⟨α⟩), total first hyperpolarizability (βtot), and second hyperpolarizability (⟨γ⟩), indicating its potential for NLO applications. nih.govrsc.org The significant NLO response observed in these heterocyclic compounds suggests their potential contribution to the development of advanced NLO technologies. nih.govrsc.org

The calculated NLO parameters for a notable pyrido[2,3-b]pyrazine derivative are presented in the table below.

Calculated NLO Properties of a Representative Pyrido[2,3-b]pyrazine Derivative

Property Value Unit
Average Polarizability (⟨α⟩) 3.90 × 10-23 esu
First Hyperpolarizability (βtot) 15.6 × 10-30 esu
Second Hyperpolarizability (⟨γ⟩) 6.63 × 10-35 esu

Data sourced from a study on pyrido[2,3-b]pyrazine derivatives. nih.govrsc.org

While these findings highlight the potential of the pyrido[2,3-b]pyrazine scaffold, further experimental and theoretical investigations specifically focused on 2-(Trifluoromethyl)pyrido[2,3-b]pyrazine are needed to fully characterize its NLO properties and assess its viability for technological applications in areas such as optical switching and frequency conversion.

Complexation Studies with Metal Ions and Fluorescent Enhancement

Currently, there is a lack of specific research data in the public domain regarding the complexation of this compound with metal ions and any associated fluorescent enhancement. While studies have been conducted on the coordination chemistry of other pyrazine (B50134) and pyrido[2,3-b]pyrazine derivatives with various metal ions, and some of these complexes have been investigated for their fluorescent properties and sensing applications, no detailed findings are available for the trifluoromethyl-substituted compound of interest.

The broader class of pyrazine-containing ligands is known to form complexes with a variety of metal ions, and these interactions can sometimes lead to significant changes in the photophysical properties of the ligand, such as fluorescence quenching or enhancement. This phenomenon has been explored for the development of fluorescent chemosensors for metal ion detection. However, without specific experimental data for this compound, any discussion of its behavior in this context would be speculative. Further research is required to explore the potential of this compound as a ligand for metal ions and to investigate the photophysical properties of any resulting complexes.

Mechanistic Biological Activity and Target Interactions in Vitro Studies

Modulation of Enzyme and Receptor Activities

The pyrido[2,3-b]pyrazine (B189457) core, particularly when substituted with a trifluoromethyl group, has been explored for its ability to interact with and modulate the activity of several key enzymes implicated in various disease pathways.

Kinase Inhibition Profiles

While direct studies on 2-(Trifluoromethyl)pyrido[2,3-b]pyrazine are limited, research on the broader pyrido[2,3-b]pyrazine and related pyridopyrimidine classes of compounds has demonstrated significant kinase inhibitory activity. Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

Derivatives of the related pyrido[2,3-d]pyrimidine (B1209978) scaffold have shown potent inhibitory activity against PIM-1 kinase , a serine/threonine kinase involved in cell survival and proliferation. nih.govrsc.org Certain compounds in this class exhibited IC50 values in the nanomolar range, suggesting a strong potential for anticancer applications. nih.govrsc.org Additionally, some pyrido[2,3-d]pyrimidine derivatives have been identified as inhibitors of Cyclin-Dependent Kinases (CDKs) , which are key regulators of the cell cycle. nih.govnih.gov Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Research on pyrido[3,4-g]quinazoline derivatives has revealed inhibitory activity against CLK1 and DYRK1A kinases , which are involved in the regulation of pre-mRNA splicing. researchgate.netnih.gov Dysregulation of these kinases has been linked to neurodegenerative diseases and cancer. Some of these compounds also showed inhibitory effects on GSK3 and CK1 . researchgate.netnih.gov

Furthermore, a study on pyrido[2,3-b]pyrazine derivatives identified them as potent inhibitors of p38α MAP kinase , a key enzyme in the inflammatory response pathway. One such derivative demonstrated an IC50 value of 38 nM, highlighting the potential of this scaffold in developing anti-inflammatory agents. ssjournals.co.in Some pyrido[2,3-b]pyrazine derivatives have also been suggested to have inhibitory activity against CHK1 and PDK1 . ikm.org.my

It is important to note that the trifluoromethyl group can significantly enhance the biological activity of heterocyclic compounds, suggesting that this compound could exhibit potent kinase inhibitory profiles. wechemglobal.com However, direct experimental data for this specific compound against the full panel of kinases (CDK, PIM1, CLK1, DYRK1A, GSK3, CK1, Haspin, CHK1, PDK1, p38α MAP kinase) is not yet available in the public domain.

Table 1: Kinase Inhibition by Pyrido[2,3-b]pyrazine and Related Scaffolds No specific data is available for this compound. The table summarizes findings for related compounds.

Kinase Target Scaffold Reported Activity
p38α MAP kinase Pyrido[2,3-b]pyrazine Potent inhibition (IC50 = 38 nM for a derivative) ssjournals.co.in
PIM-1 Pyrido[2,3-d]pyrimidine Potent inhibition (IC50 values in the nM range) nih.govrsc.org
CDK Pyrido[2,3-d]pyrimidine Inhibitory activity identified nih.govnih.gov
CLK1 Pyrido[3,4-g]quinazoline Inhibitory activity identified researchgate.netnih.gov
DYRK1A Pyrido[3,4-g]quinazoline Inhibitory activity identified researchgate.netnih.gov
GSK3 Pyrido[3,4-g]quinazoline Inhibitory activity identified researchgate.netnih.gov
CK1 Pyrido[3,4-g]quinazoline Inhibitory activity identified researchgate.netnih.gov
CHK1 Pyrido[2,3-b]pyrazine Predicted inhibitory activity ikm.org.my

Cholinesterase (AChE and BChE) Inhibition for Neurodegenerative Pathways

Derivatives of pyrido[2,3-b]pyrazine have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of neurodegenerative diseases such as Alzheimer's disease. The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is associated with improved cognitive function.

Studies on a series of 3-substituted pyrido[2,3-b]pyrazine derivatives have demonstrated their ability to inhibit both AChE and BChE. The inhibitory potency and selectivity were found to be dependent on the nature of the substituent at the 3-position. For instance, some analogs showed selective inhibition for BChE, while others were more potent against AChE. Dual inhibitors, targeting both enzymes, have also been identified within this chemical class.

DNA Topoisomerase I Inhibitory Activity

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. They are validated targets for anticancer drugs. While there is no direct evidence of this compound acting as a DNA topoisomerase I inhibitor, the broader class of nitrogen-containing heterocyclic compounds has been explored for this activity. For example, pyrazolo[1,5-a]indole derivatives have been identified as inhibitors of both topoisomerase I and II. cu.edu.eg Further investigation is required to determine if the pyrido[2,3-b]pyrazine scaffold shares this inhibitory capability.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition (for related scaffolds)

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones. DPP-IV inhibitors are an established class of drugs for the treatment of type 2 diabetes. While there are no specific studies reporting the DPP-IV inhibitory activity of this compound, the pyrido[2,3-b]pyrazine scaffold has been explored as a potential DPP-IV inhibitor. nih.gov The structural similarities to other heterocyclic DPP-IV inhibitors suggest that this is a plausible area for future investigation.

Cellular Process Modulation

The enzymatic inhibitory activities of this compound and its analogs translate into measurable effects on cellular processes, most notably the inhibition of cell proliferation, a key characteristic of potential anticancer agents.

Antiproliferative Activity against Cancer Cell Lines

Several studies have demonstrated the antiproliferative activity of pyrido[2,3-b]pyrazine derivatives against a range of human cancer cell lines. A study on novel 3-substituted pyrido[2,3-b]pyrazine derivatives showed good cytotoxic activity against A549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), K562 (chronic myelogenous leukemia), and Hela (cervical cancer) cell lines. ikm.org.my The IC50 values for these compounds varied depending on the specific substitution and the cell line, indicating a structure-activity relationship.

Another study focused on novel pyrido[2,3-b]pyrazines that were effective against both erlotinib-sensitive and erlotinib-resistant non-small cell lung cancer cell lines, suggesting a potential to overcome drug resistance. nih.gov While specific data for the A2058 melanoma cell line is not available for the pyrido[2,3-b]pyrazine scaffold, related pyridine (B92270) and pyrimidine (B1678525) derivatives have shown activity against melanoma cells.

Table 2: Antiproliferative Activity of Pyrido[2,3-b]pyrazine Derivatives No specific data is available for this compound. The table summarizes findings for other derivatives.

Cell Line Cancer Type Reported Activity
A549 Non-small cell lung cancer Good cytotoxic activity ikm.org.my
MCF-7 Breast adenocarcinoma Good cytotoxic activity ikm.org.my
K562 Chronic myelogenous leukemia Good cytotoxic activity ikm.org.my
Hela Cervical cancer Good cytotoxic activity ikm.org.my

Anti-inflammatory Activity via Pro-cytokine Inhibition (e.g., TNF-α, IL-6)

Derivatives of the pyrido[2,3-b]pyrazine core have been identified as potent inhibitors of pro-inflammatory cytokines, which are key mediators in inflammatory diseases. ssjournals.co.in Agents capable of suppressing the production of tumor necrosis factor-alpha (TNF-α) can consequently reduce levels of other inflammatory mediators like interleukin-1 (IL-1) and interleukin-6 (IL-6), offering a therapeutic strategy for conditions such as rheumatoid arthritis. ssjournals.co.in

In one study, two series of novel 3-methyl-pyrido[2,3-b]pyrazine derivatives were synthesized and evaluated for their ability to inhibit TNF-α. ssjournals.co.in The investigation revealed that compounds featuring an N-(3-methylpyrido[2,3-b]pyrazin-2-yl)benzene sulfonamide structure showed significant inhibitory activity, whereas analogs with a substituted phenylamine at the same position were inactive. This highlights the critical role of the benzene (B151609) sulfonamide linker for this specific activity. The most potent compounds from this research, 4b, 4c, and 4d, demonstrated excellent TNF-α inhibition. ssjournals.co.in Their activity is postulated to occur through the inhibition of the p38α mitogen-activated protein (MAP) kinase enzyme, a key component in the inflammatory response pathway. ssjournals.co.in

Table 1: Inhibition of TNF-α by Substituted Benzene Sulfonamide Pyrido[2,3-b]pyrazine Derivatives ssjournals.co.in

CompoundSubstituent (R)TNF-α Inhibition IC₅₀ (pg/mL)
4b4-Cl9.07 ± 4.16
4c4-F15.88 ± 2.83
4dH19.05 ± 5.45

Further research into other pyrido[2,3-b]pyrazine derivatives confirmed their anti-inflammatory potential by measuring their effect on both TNF-α and IL-6 release in RAW 264.7 cells. ikm.org.my Several synthesized compounds, including 7a, 7b, 7d, 9a, and 9b, were found to be active in these assays, reinforcing the scaffold's promise as a source of anti-inflammatory agents. ikm.org.my

Electrochemical DNA Sensing and Interaction with DNA Structure

The interaction between small molecules and DNA is a foundational aspect of pharmacology and diagnostics. Pyrido[2,3-b]pyrazine derivatives have recently been explored for their potential in electrochemical DNA sensing. nih.gov This application utilizes the compound's ability to bind to DNA, causing a measurable change in the electrical properties of a sensor. rsc.org

In a study involving a series of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives, researchers demonstrated their interaction with salmon sperm DNA (SS-DNA) using cyclic voltammetry. nih.govrsc.org When these compounds were immobilized on a glassy carbon electrode, the addition of SS-DNA led to a noticeable decrease in the intensity of the anodic and cathodic peak currents. nih.gov This phenomenon indicates the formation of a bulky complex between the pyrido[2,3-b]pyrazine derivative and DNA on the electrode's surface. nih.gov This complex hinders the diffusion of the electroactive species and slows the rate of electron transfer, resulting in a diminished electrochemical signal. nih.gov This change in current can be correlated with the concentration of DNA in a sample, forming the basis of a biosensor. rsc.org The study marked the first instance of using this class of compounds for electrochemical DNA sensing. nih.govrsc.org

Antioxidant and Antiurease Activities

The same series of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives were also evaluated for their in vitro antioxidant and antiurease activities for the first time. nih.govrsc.orgresearchgate.net

The antioxidant potential was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov All tested compounds displayed an ability to scavenge free radicals, with their half-maximal inhibitory concentrations (IC₅₀) determined. Compound 7 , which features an electron-donating methoxy (B1213986) group, exhibited the most potent antioxidant activity among the derivatives. nih.gov

Table 2: In Vitro Antioxidant Activity of Pyrido[2,3-b]pyrazine Derivatives nih.gov

CompoundSubstituentDPPH Scavenging IC₅₀ (µM)
4-H134.42 ± 1.14
5-Cl125.14 ± 1.11
6-NO₂129.25 ± 1.04
7-OCH₃119.24 ± 1.01
Ascorbic Acid (Standard)N/A101.21 ± 0.94

The antiurease activity was evaluated using the indophenol (B113434) method to monitor ammonia (B1221849) production. rsc.org Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in pathologies associated with certain bacterial infections. All tested compounds showed moderate to good inhibitory activity against Jack Bean Urease. Notably, compound 6 , bearing an electron-withdrawing nitro group, was the most effective urease inhibitor in the series. nih.gov

Table 3: In Vitro Antiurease Activity of Pyrido[2,3-b]pyrazine Derivatives nih.gov

CompoundSubstituentUrease Inhibition IC₅₀ (µM)
4-H44.11 ± 0.14
5-Cl39.21 ± 0.11
6-NO₂35.14 ± 0.08
7-OCH₃41.15 ± 0.13
Thiourea (Standard)N/A21.11 ± 0.12

Structure-Activity Relationship (SAR) Investigations on Trifluoromethylated Pyrido[2,3-b]pyrazines

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into potent therapeutic agents. For the pyrido[2,3-b]pyrazine scaffold, SAR investigations have provided insights into the structural requirements for various biological activities.

Analysis of the anti-inflammatory data reveals that the nature of the substituent at the 2-position of the pyrido[2,3-b]pyrazine ring is a key determinant of activity. ssjournals.co.in The presence of a benzene sulfonamide moiety was essential for TNF-α inhibition, while simple phenylamine derivatives were inactive. Within the active sulfonamide series, substitution on the pendant phenyl ring significantly modulated potency. Electron-withdrawing groups at the para-position, such as chloro (compound 4b) and fluoro (compound 4c), resulted in superior activity compared to the unsubstituted analog (compound 4d), suggesting that these electronic features are favorable for interaction with the biological target, likely the p38α MAP kinase. ssjournals.co.in

In the context of antioxidant and antiurease activities, SAR is also evident. For antioxidant activity, the presence of an electron-donating methoxy group (compound 7) conferred the highest potency. nih.gov Conversely, for antiurease activity, an electron-withdrawing nitro group (compound 6) was most effective. nih.gov This demonstrates that different biological targets have distinct electronic and steric requirements for optimal interaction with this scaffold.

While specific SAR studies on this compound are not detailed in these reports, the well-established effects of the trifluoromethyl (CF₃) group in medicinal chemistry allow for informed predictions. The CF₃ group is a strong electron-withdrawing moiety and is highly lipophilic. Its incorporation can influence a molecule's activity in several ways:

Enhanced Binding Affinity: The high electronegativity of the fluorine atoms can lead to favorable dipole-dipole or hydrogen bond-like interactions with protein targets.

Increased Lipophilicity: The CF₃ group can increase the compound's ability to cross cell membranes, potentially improving access to intracellular targets.

Metabolic Stability: It can block sites of oxidative metabolism, increasing the compound's half-life and bioavailability.

Based on the observed SAR for pyrido[2,3-b]pyrazines, introducing a trifluoromethyl group, particularly on a pendant aryl ring, could be a promising strategy to enhance anti-inflammatory or antiurease activity, given the favorable effects of other electron-withdrawing groups in these assays. ssjournals.co.innih.gov

Future Research Directions and Translational Potential

Advancements in Stereoselective and Sustainable Synthetic Methodologies

The development of efficient and environmentally friendly synthetic routes is crucial for the widespread investigation and application of 2-(Trifluoromethyl)pyrido[2,3-b]pyrazine. Future research will likely focus on stereoselective and sustainable synthetic methodologies to produce this compound and its derivatives with high purity and yield.

One promising approach is the use of multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov This strategy is atom-economical and can reduce the number of purification steps, leading to a more sustainable process. nih.gov For instance, a multicomponent synthesis of pyrido[2,3-b]pyrazine (B189457) derivatives has been reported, involving the reaction of an aldehyde, an amine, and a 1,3-dicarbonyl compound. nih.gov Adapting such methods for the synthesis of this compound could provide a more efficient route to this specific molecule.

Furthermore, the principles of green chemistry are expected to play a significant role in the future synthesis of this compound. This includes the use of non-toxic solvents, renewable starting materials, and catalytic methods to minimize waste. Research into solid-phase synthesis or flow chemistry could also offer advantages in terms of safety, scalability, and purification.

Exploration of Novel Optoelectronic Device Architectures

The pyrido[2,3-b]pyrazine core is known for its electron-accepting properties, making it a suitable building block for donor-acceptor (D-A) type molecules with applications in organic electronics. nih.gov The introduction of a trifluoromethyl group is expected to further enhance these electron-accepting properties, potentially leading to materials with improved performance in optoelectronic devices.

Future research in this area will likely focus on the design and synthesis of novel D-A and donor-acceptor-donor (D-A-D) molecules incorporating the this compound unit. nih.gov These materials could exhibit interesting photophysical properties, such as intramolecular charge transfer (ICT), which is crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. nih.gov The investigation of their aggregation-induced emission (AIE) properties could also open up new avenues for their use in solid-state lighting and bio-imaging. nih.gov

The exploration of these molecules in various device architectures will be a key area of research. This includes their use as emitters, hosts, or electron-transporting materials in OLEDs, as well as their incorporation into the active layer of OPVs. The relationship between the molecular structure and the device performance will be a critical aspect of these studies.

PropertyPotential Application
Strong electron-accepting natureElectron-transporting material in OLEDs
Intramolecular Charge Transfer (ICT)Emitter in OLEDs, active material in OPVs
Aggregation-Induced Emission (AIE)Solid-state lighting, bio-imaging

In-Depth Elucidation of Molecular Mechanisms in Biological Systems

The pyrido[2,3-b]pyrazine scaffold is present in a number of biologically active molecules, and the introduction of a trifluoromethyl group can significantly impact a compound's pharmacokinetic and pharmacodynamic properties. nih.gov Therefore, this compound and its derivatives are promising candidates for the development of new therapeutic agents.

Future research will focus on the in-depth elucidation of the molecular mechanisms of action of these compounds in biological systems. This will involve a range of in vitro and in vivo studies to identify their cellular targets and signaling pathways. For example, derivatives of pyrido[2,3-b]pyrazine have been investigated for their potential as anticancer agents and for their ability to sense DNA. nih.gov

Understanding the structure-activity relationships (SAR) will be crucial for the design of more potent and selective compounds. This will involve the synthesis of a library of derivatives with different substituents on the pyrido[2,3-b]pyrazine core and the evaluation of their biological activity. Techniques such as molecular docking and computational modeling will be used to guide the design of these new molecules.

Development of Computational Models for Predictive Material and Biological Properties

Computational modeling plays an increasingly important role in the design and development of new molecules with desired properties. In the context of this compound, computational methods can be used to predict its electronic, optical, and biological properties, thereby guiding experimental efforts.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to study the geometric and electronic structure of the molecule, as well as its photophysical properties. nih.gov These calculations can provide insights into the nature of its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its behavior in optoelectronic devices. nih.gov

For the prediction of biological activity, quantitative structure-activity relationship (QSAR) models can be developed. These models correlate the structural features of a series of compounds with their biological activity, allowing for the prediction of the activity of new, unsynthesized molecules. Molecular docking simulations can also be used to predict the binding mode of these compounds to their biological targets, providing insights into their mechanism of action. researchgate.net

Computational MethodPredicted Property
Density Functional Theory (DFT)Geometric and electronic structure
Time-Dependent DFT (TD-DFT)Photophysical properties (absorption and emission spectra)
Quantitative Structure-Activity Relationship (QSAR)Biological activity
Molecular DockingBinding mode to biological targets

Integration into Multifunctional Hybrid Molecular Systems

The functionalization of the this compound core with other molecular units can lead to the development of multifunctional hybrid systems with novel properties and applications. These hybrid molecules can combine the properties of the pyrido[2,3-b]pyrazine unit with those of other functional groups, leading to synergistic effects.

For example, the integration of this compound with photosensitizers could lead to new materials for photodynamic therapy (PDT). The pyrido[2,3-b]pyrazine unit could act as an energy acceptor or a targeting moiety, enhancing the efficacy of the photosensitizer.

Another promising area is the development of hybrid materials for sensing applications. The pyrido[2,3-b]pyrazine core could be functionalized with a receptor that specifically binds to a target analyte, and the resulting change in the photophysical properties of the molecule could be used for detection. The electrochemical properties of pyrido[2,3-b]pyrazine derivatives have already been exploited for DNA sensing. nih.gov

The design and synthesis of these multifunctional hybrid systems will require a multidisciplinary approach, combining expertise in organic synthesis, photochemistry, and materials science. The characterization of these systems will involve a range of spectroscopic and analytical techniques to understand their structure-property relationships.

Q & A

Q. What are the optimal reaction conditions for synthesizing pyrido[2,3-b]pyrazine derivatives with trifluoromethyl substituents?

The synthesis of pyrido[2,3-b]pyrazine derivatives often involves palladium-catalyzed cross-coupling or condensation reactions. For example, using Pd(PPh₃)₄ (5 mol%) with NaHCO₃ (4 equiv.) in DME-H₂O at 80°C achieves yields up to 97% for aryl-substituted products . Microwave-assisted methods can further enhance regioselectivity: reactions with 2,3-diaminopyridine and fluorophenyl glyoxal derivatives in methanol/acetic acid under microwave irradiation (433 K, 5 min) yield regioisomers separable via flash chromatography .

Q. How can structural characterization of 2-(trifluoromethyl)pyrido[2,3-b]pyrazine be performed to confirm regiochemistry?

X-ray crystallography is critical for resolving regioisomeric ambiguity. For example, dihedral angles between the pyridopyrazine core and substituents (e.g., 34.67° for fluorophenyl vs. 52.24° for pyridyl groups) confirm spatial arrangements . Computational tools like SHELX refine crystallographic data, while NMR and HRMS validate purity and molecular weight (e.g., C₈H₄F₃N₃ , MW = 199.13 ) .

Q. What green synthesis methods are available for pyrido[2,3-b]pyrazine scaffolds?

Microwave-assisted, solvent-free protocols using water-PEG or water-ethanol mixtures reduce environmental impact. For example, one-pot multicomponent reactions achieve 95% yields for 7-bromo-3-(4-ethylphenyl)pyrido[2,3-b]pyrazine under microwave conditions .

Advanced Research Questions

Q. How do substituents on the pyrido[2,3-b]pyrazine core influence thermally activated delayed fluorescence (TADF) in OLEDs?

Electron-withdrawing groups (e.g., trifluoromethyl) lower the LUMO energy, enhancing charge transfer. In donor-acceptor dyads, pyrido[2,3-b]pyrazine paired with dihydrophenazasiline achieves TADF with ΔEₛᴛ < 0.23 eV , enabling external quantum efficiencies (EQEs) up to 20% in yellow-emitting OLEDs . Orbital overlap analysis (e.g., HOMO/LUMO localization via DFT) reveals that extended conjugation in dye 7 reduces ΔEₛᴛ to 0.01 eV , favoring reverse intersystem crossing .

Q. What strategies resolve contradictions in regioselectivity during pyrido[2,3-b]pyrazine synthesis?

Competing pathways (e.g., 3- vs. 2-substitution ) arise from steric and electronic effects. For example, microwave-assisted reactions of 1-(4-fluorophenyl)-2-(pyridin-4-yl)ethane-1,2-dione with 2,3-diaminopyridine produce two regioisomers (I and II) in a 44:43 ratio , separable via chromatography . Kinetic vs. thermodynamic control can be probed by varying catalysts (e.g., TFA for aromatic amines , TiCl₄ for aliphatic amines ) .

Q. How do computational methods guide the design of pyrido[2,3-b]pyrazine-based chemosensors?

DFT calculations predict binding modes for 2,3-di(1H-2-pyrrolyl)pyrido[2,3-b]pyrazine with F⁻ and transition metals. The Ni(II) complex (confirmed by X-ray) shows a binding constant of 4.9 × 10³ M⁻¹ for F⁻, while cations (e.g., Ni²⁺) exhibit 10²-fold higher affinity , enabling dual-mode sensing . Charge distribution analysis explains interference between anion and cation binding sites .

Q. What structural modifications enhance anticancer activity in pyrido[2,3-b]pyrazine derivatives?

Introducing 3-chloro or aminophenyl substituents improves cytotoxicity. For example, 3-chloro-5H-pyrrolo[2,3-b]pyrazine inhibits cancer cell proliferation by targeting MAP kinase pathways . Structure-activity relationship (SAR) studies show that planar fused-ring systems (e.g., pyrolo-pyrazine hybrids) enhance DNA intercalation .

Methodological Considerations

  • Synthetic Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₂Cl₂ ) and solvents (e.g., THF/Et₃N ) to balance yield and regioselectivity .
  • Photophysical Analysis : Use time-resolved spectroscopy (e.g., transient absorption) to quantify TADF lifetimes and quantum yields .
  • Computational Tools : Employ Gaussian or ORCA for DFT calculations to predict HOMO/LUMO gaps and ΔEₛᴛ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.